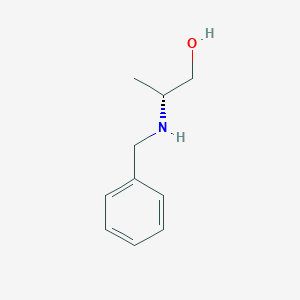

(R)-2-(Benzylamino)propan-1-ol

Description

The exact mass of the compound (R)-2-(Benzylamino)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-(Benzylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Benzylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXWCRXOPLGFLX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74609-49-7 | |

| Record name | (2R)-2-(benzylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(Benzylamino)propan-1-ol chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-2-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological significance of (R)-2-(benzylamino)propan-1-ol. This chiral amino alcohol serves as a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds.

Chemical and Physical Properties

The fundamental physicochemical characteristics of (R)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are critical for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | (2R)-2-(benzylamino)propan-1-ol[1] |

| Synonyms | (2R)-2-(benzylamino)-1-propanol, N-Benzyl-D-Alaninol[1][2] |

| CAS Number | 74609-49-7[1][2][3] |

| Molecular Formula | C10H15NO[1][3] |

| Molecular Weight | 165.24 g/mol [2][3] |

| Physical Form | Solid[2] |

| Boiling Point | 292.2 ± 15.0 °C (Predicted)[1] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8 °C, under an inert atmosphere in a dark place[1][2][3] |

| Purity | Commercially available with purities of 97% or 98%[2][3] |

| InChI | 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1[2] |

| InChIKey | PJXWCRXOPLGFLX-SECBINFHSA-N[2] |

| Canonical SMILES | C--INVALID-LINK--NCC1=CC=CC=C1[4] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of (R)-2-(benzylamino)propan-1-ol are crucial for its application in research and development.

Synthesis

A general and efficient method for the stereoselective synthesis of (R)-2-(benzylamino)propan-1-ol involves the reductive amination of a chiral precursor. A typical procedure is outlined below:

-

Reaction Setup: A mixture of a suitable chiral starting material, such as L-(R)-phenylacetylcarbinol, and benzylamine is dissolved in an appropriate solvent like ethanol.[5]

-

Catalysis: A catalyst, for instance, 5% Platinum on Carbon (Pt/C), is added to the mixture.[5]

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.[5]

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[5]

Purification

Purification of the synthesized (R)-2-(benzylamino)propan-1-ol is essential to remove any unreacted starting materials and byproducts.

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent. For instance, the hydrochloride salt can be formed by adding hydrochloric acid in methanol, followed by recrystallization from a solvent like 2-propanol.[5]

-

Extraction: The purified salt can be neutralized with an aqueous base (e.g., NaOH solution) and extracted with an organic solvent such as ether to obtain the free base.[5]

Analytical Characterization

The identity, purity, and stereochemistry of the final product are confirmed using various analytical techniques:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity and, with a chiral column, the enantiomeric excess of the product.[5]

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure. Mass spectrometry (MS) is used to verify the molecular weight.

Biological Activity and Signaling Pathways

(R)-2-(benzylamino)propan-1-ol is structurally analogous to beta-adrenergic agonists. These compounds act on beta-adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system.[6]

The activation of beta-adrenergic receptors, predominantly the β1 and β2 subtypes, initiates a signaling cascade.[7][8] This process begins with the binding of an agonist, which leads to the activation of the Gs alpha subunit of the associated G-protein.[6] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[7][9] PKA then phosphorylates various downstream target proteins, resulting in a physiological response, such as smooth muscle relaxation or increased heart rate and contractility.[6][7]

Caption: The beta-adrenergic signaling cascade initiated by an agonist.

Safety Information

(R)-2-(benzylamino)propan-1-ol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this chemical with appropriate safety precautions.[10] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.[10] In case of accidental exposure, consult the Material Safety Data Sheet (MSDS) for detailed first-aid measures.

References

- 1. (2R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [chemicalbook.com]

- 2. (R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. cenmed.com [cenmed.com]

- 5. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 9. ClinPGx [clinpgx.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol

CAS Number: 74609-49-7

This technical guide provides a comprehensive overview of (R)-2-(Benzylamino)propan-1-ol, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its relevance in synthetic chemistry, and outlines general experimental approaches for the synthesis of related chiral molecules.

Physicochemical Properties

(R)-2-(Benzylamino)propan-1-ol is a chiral compound valued for its role as a building block in asymmetric synthesis.[1] Its stereospecific nature makes it a useful intermediate in the creation of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries. The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 74609-49-7 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Physical Form | Solid | |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light | [2] |

Applications in Drug Discovery and Development

Chiral amino alcohols are crucial structural motifs in a wide array of bioactive molecules and pharmaceuticals.[3] The defined stereochemistry of compounds like (R)-2-(Benzylamino)propan-1-ol is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] This makes enantiomerically pure building blocks essential for modern drug design.[]

While specific biological activity or direct use in drug development for (R)-2-(Benzylamino)propan-1-ol is not extensively documented in publicly available literature, its structural class is integral to the synthesis of various therapeutic agents. For instance, derivatives of N-benzyl-L-alanine and other phenylalanine derivatives have been investigated as potent inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6][7] Furthermore, N-benzyl substituted amino alcohol moieties have been shown to be critical for the antiproliferative activity of certain compounds against cancer cell lines.[8]

Experimental Protocols: Synthesis of Chiral Amino Alcohols

A representative, generalized protocol for the synthesis of a chiral amino alcohol from a chiral epoxide is outlined below. This method is illustrative of the chemical transformations that could be employed.

General Protocol for the Synthesis of a Chiral 1-Amino-2-Propanol Derivative:

-

Ring-Opening Reaction: A chiral propylene oxide (e.g., (R)-propylene oxide) is reacted with an amine (in this case, benzylamine) in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating. The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring leads to the formation of the corresponding amino alcohol.[9]

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or distillation to yield the pure chiral amino alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of a chiral amino alcohol like (R)-2-(Benzylamino)propan-1-ol in a drug discovery context.

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]

The Strategic Role of (R)-2-(Benzylamino)propan-1-ol in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-(benzylamino)propan-1-ol, a pivotal chiral intermediate in modern synthetic chemistry. With a focus on its applications in pharmaceutical and agrochemical research, this document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its strategic importance in the construction of enantiomerically pure molecules.

Executive Summary

(R)-2-(Benzylamino)propan-1-ol is a chiral amino alcohol valued for its defined stereocenter, which makes it an essential building block in asymmetric synthesis. Its primary application lies in the creation of stereochemically pure active pharmaceutical ingredients (APIs), where the specific three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety. This guide serves as a comprehensive resource for professionals engaged in drug discovery and development, offering detailed technical data and procedural insights to leverage the capabilities of this versatile intermediate.

Physicochemical and Safety Data

The fundamental properties of (R)-2-(benzylamino)propan-1-ol are summarized below. Accurate characterization is the foundation of successful synthetic application and process development.

| Property | Value |

| Molecular Weight | 165.23 g/mol |

| Molecular Formula | C₁₀H₁₅NO |

| CAS Number | 74609-49-7 |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Core Application: Asymmetric Synthesis of Bioactive Molecules

The principal utility of (R)-2-(benzylamino)propan-1-ol stems from its chiral nature, which is instrumental in the synthesis of enantiomerically pure compounds. Chirality is a critical factor in the development of pharmaceuticals and agrochemicals, as different enantiomers of a molecule can exhibit vastly different biological activities and toxicological profiles.

This intermediate is particularly relevant to the synthesis of chiral cardiovascular drugs, such as beta-blockers. The therapeutic activity of many beta-blockers resides primarily in one enantiomer (typically the (S)-enantiomer). The use of chiral precursors like (R)-2-(benzylamino)propan-1-ol is a key strategy for achieving high enantiomeric purity in the final drug substance, thereby maximizing therapeutic benefit and minimizing potential side effects associated with the less active or inactive enantiomer.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of (R)-2-(benzylamino)propan-1-ol. These should be regarded as starting points for optimization by researchers.

Representative Synthesis via Reductive Amination

This protocol outlines a common method for synthesizing chiral N-benzyl amino alcohols through the reductive amination of a suitable keto-alcohol precursor. For the synthesis of (R)-2-(benzylamino)propan-1-ol, the logical precursor would be 1-hydroxypropan-2-one, which would be reacted with benzylamine. However, a more stereospecific route starts with a chiral precursor like (R)-alaninol.

Objective: To synthesize (R)-2-(benzylamino)propan-1-ol from (R)-alaninol and benzaldehyde.

Materials:

-

(R)-alaninol

-

Benzaldehyde

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Glacial acetic acid (optional, as catalyst)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve (R)-alaninol (1.0 eq) in methanol.

-

Add benzaldehyde (1.0-1.1 eq) to the solution.

-

If desired, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine intermediate. The reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions, controlling any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (as monitored by TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude (R)-2-(benzylamino)propan-1-ol by flash column chromatography on silica gel to obtain the final product.

-

Conclusion

(R)-2-(benzylamino)propan-1-ol is a high-value chiral intermediate that serves a critical function in the stereoselective synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for designing efficient synthetic routes to new and existing pharmaceuticals. The methodologies and data presented in this guide are intended to support these efforts, facilitating innovation in the creation of safer and more effective chemical entities.

Elucidation of the Molecular Structure of (R)-2-(Benzylamino)propan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural elucidation of (R)-2-(benzylamino)propan-1-ol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, and analytical data essential for the characterization of this compound.

Physicochemical Properties

(R)-2-(benzylamino)propan-1-ol is a chiral molecule valued in stereoselective synthesis.[1] Its fundamental properties are summarized below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₅NO | [2][3][4] |

| Molecular Weight | 165.24 g/mol | [2][4] |

| CAS Number | 74609-49-7 | [2][3][4] |

| Physical Form | Solid | [2] |

| Purity | 97-98% (typical) | [2][4] |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light | [2][3][4] |

| InChI | 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | [2] |

| InChIKey | PJXWCRXOPLGFLX-SECBINFHSA-N | [2] |

Structural and Spectroscopic Data

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of the racemic mixture, dl-2-benzylamino-1-propanol, is available and provides key fragmentation patterns consistent with the proposed structure.

| Ion Type | m/z | Interpretation |

| Molecular Ion [M]⁺ | 165 | Corresponds to the molecular weight of C₁₀H₁₅NO |

| Fragment | 91 | Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group |

| Fragment | 74 | Resulting from cleavage adjacent to the amino group |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The expected characteristic absorption bands for (R)-2-(benzylamino)propan-1-ol are detailed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3100 (broad) | O-H | Stretching |

| 3350-3250 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2970-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1250-1000 | C-N, C-O | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methine and methylene protons of the propanol backbone, the amine and hydroxyl protons, and the methyl protons.

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten distinct carbon environments, including those of the aromatic ring, the aliphatic chain, and the benzylic methylene group.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of (R)-2-(benzylamino)propan-1-ol is not widely available in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry practices. A plausible synthetic route involves the reductive amination of a suitable keto-alcohol precursor with benzylamine.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of (R)-2-(benzylamino)propan-1-ol.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research detailing specific biological activities or signaling pathway interactions for (R)-2-(benzylamino)propan-1-ol. Chiral amino alcohols are a class of compounds with diverse biological roles, and this molecule may serve as a valuable chiral building block in the synthesis of pharmacologically active agents. Further research is required to elucidate its specific biological functions.

Conclusion

The structural elucidation of (R)-2-(benzylamino)propan-1-ol is well-supported by its fundamental physicochemical properties and expected spectroscopic data. While a complete, publicly accessible dataset for all analytical techniques is not available for the specific (R)-enantiomer, the existing information for related compounds provides a solid framework for its characterization. Future work should focus on obtaining high-resolution spectroscopic data for the pure enantiomer and exploring its potential biological activities to fully realize its utility in drug discovery and development.

References

Spectroscopic Profile of (R)-2-(Benzylamino)propan-1-ol: A Technical Guide

Introduction

(R)-2-(Benzylamino)propan-1-ol, also known as N-Benzyl-D-alaninol, is a chiral amino alcohol with applications in synthetic organic chemistry and as a building block in the development of pharmaceutical agents. Its molecular formula is C₁₀H₁₅NO, and it has a molecular weight of approximately 165.23 g/mol [1][2]. Accurate characterization of this compound is essential for quality control and regulatory purposes. This guide provides an in-depth overview of the expected spectroscopic data for (R)-2-(Benzylamino)propan-1-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for (R)-2-(Benzylamino)propan-1-ol, the following tables summarize predicted data based on the compound's structure and typical spectroscopic values for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.75 | Doublet of Doublets | 1H | Benzyl CH₂ |

| ~ 3.65 | Doublet of Doublets | 1H | Benzyl CH₂ |

| ~ 3.50 | Doublet of Doublets | 1H | CH₂OH |

| ~ 3.30 | Doublet of Doublets | 1H | CH₂OH |

| ~ 2.85 | Multiplet | 1H | CH(CH₃) |

| ~ 2.00 | Broad Singlet | 2H | OH and NH |

| ~ 1.10 | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 67.0 | CH₂OH |

| ~ 56.0 | CH(CH₃) |

| ~ 54.0 | Benzyl CH₂ |

| ~ 17.0 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3350 - 3310 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2970 - 2850 | Medium-Strong | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| 1130 - 1080 | Medium | C-N Stretch | Amine |

| 740, 700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 74 | [CH(CH₃)NHCH₂Ph]⁺ | Cleavage adjacent to the alcohol |

| 44 | [CH(CH₃)NH₂]⁺ | Cleavage of the benzyl group |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of (R)-2-(Benzylamino)propan-1-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and can influence chemical shifts[3].

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Process the acquired Free Induction Decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As (R)-2-(Benzylamino)propan-1-ol is a solid at room temperature, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory[6].

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and ensure good contact by applying pressure[6].

-

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹[7]. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule[8].

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Data Acquisition : Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method[9][10].

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound[13][14].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like (R)-2-(Benzylamino)propan-1-ol.

References

- 1. (2R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. nmr-bio.com [nmr-bio.com]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

Synthesis of (R)-2-(Benzylamino)propan-1-ol from (R)-Alaninol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-2-(benzylamino)propan-1-ol, a valuable chiral building block in drug discovery and asymmetric synthesis, from the readily available starting material (R)-alaninol. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

(R)-2-(benzylamino)propan-1-ol is a chiral amino alcohol with significant applications in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis. Its stereocenter makes it a crucial intermediate for creating enantiomerically pure molecules. The synthesis route from (R)-alaninol, a derivative of the natural amino acid D-alanine, is an efficient and stereoconservative method. The primary synthetic strategy employed is reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Reaction Principle: Reductive Amination

The synthesis proceeds via a one-pot reductive amination reaction. This method involves two key steps:

-

Imine Formation: The primary amine of (R)-alaninol nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a chiral Schiff base intermediate, also known as an imine. This step is often carried out in the presence of a dehydrating agent to drive the equilibrium towards the imine.

-

In Situ Reduction: The formed imine is then reduced in the same reaction vessel to the desired secondary amine, (R)-2-(benzylamino)propan-1-ol. A mild reducing agent, such as sodium borohydride, is typically used as it selectively reduces the imine in the presence of the aldehyde.

The stereochemistry of the chiral center in (R)-alaninol is preserved throughout this reaction sequence.

Chemical Data and Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | (R)-Alaninol | (R)-2-(Benzylamino)propan-1-ol |

| IUPAC Name | (2R)-2-aminopropan-1-ol | (2R)-2-(benzylamino)propan-1-ol |

| Synonyms | D-Alaninol, H-D-Ala-ol | N-Benzyl-D-alaninol |

| CAS Number | 35320-23-1 | 74609-49-7 |

| Molecular Formula | C₃H₉NO | C₁₀H₁₅NO |

| Molecular Weight | 75.11 g/mol | 165.23 g/mol |

| Appearance | Clear viscous liquid | White solid |

| Boiling Point | 166-168 °C | 292.2 ± 15.0 °C (Predicted) |

| Density | 0.963 g/mL at 20 °C | 1.020 ± 0.06 g/cm³ (Predicted) |

| Storage Conditions | 2-8 °C, Inert atmosphere | 2-8 °C, Inert atmosphere, Keep in dark place |

Experimental Protocols

Two detailed experimental protocols for the synthesis of the enantiomeric (S)-2-(benzylamino)propan-1-ol are presented below. These can be directly adapted for the synthesis of the (R)-isomer by starting with (R)-alaninol.

Protocol A: Two-Step, One-Pot Synthesis in Dichloromethane and Methanol

This protocol involves the initial formation of the imine in dichloromethane, followed by reduction in methanol.

Reagents:

-

(R)-Alaninol: 17.5 g (233 mmol)

-

Benzaldehyde: 26 g (245 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄): 70 g

-

Dichloromethane (CH₂Cl₂): An appropriate volume to dissolve the reactants

-

Methanol (MeOH): An appropriate volume to dissolve the intermediate

-

Sodium Borohydride (NaBH₄): 11 g (288 mmol)

-

3M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) pellets

-

Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Imine Formation:

-

To a round-bottom flask, add (R)-alaninol (17.5 g), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g).

-

Add a sufficient amount of dichloromethane to dissolve the reactants and stir the mixture at 25 °C for 19 hours.

-

Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a yellow solid (the crude imine).

-

-

Reduction:

-

Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (11 g) in portions to the cooled solution. Note: Gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 18 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully quench the residue with 3M aqueous hydrochloric acid (Note: Exothermic reaction and gas evolution).

-

Extract the aqueous phase with diethyl ether (4 x 200 mL) to remove any unreacted benzaldehyde and other non-basic impurities.

-

Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by adding sodium hydroxide pellets.

-

Extract the basic aqueous phase with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the final product.

-

Yield: 23.2 g (60%) of (R)-2-(benzylamino)propan-1-ol as a white solid.[1]

Protocol B: One-Pot Synthesis in Ethanol

This protocol is a more streamlined one-pot procedure conducted entirely in ethanol.

Reagents:

-

(R)-Alaninol: 10 mmol

-

Benzaldehyde: 1.06 g (10 mmol)

-

Ethanol (EtOH): 50 mL

-

Sodium Borohydride (NaBH₄): 1.13 g (30 mmol)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine

Procedure:

-

Reaction:

-

In a 200 mL round-bottom flask, combine (R)-alaninol (10 mmol), benzaldehyde (1.06 g), and 50 mL of ethanol.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction to room temperature.

-

In an ice-water bath, add sodium borohydride (1.13 g) stepwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water (40 mL).

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (3 x 30 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/EtOAc gradient (20:1 to 5:1) as the eluent.

-

Yield: 86% of (R)-2-(benzylamino)propan-1-ol.

Quantitative Data Summary

| Parameter | Protocol A | Protocol B |

| Starting Materials | (R)-Alaninol, Benzaldehyde | (R)-Alaninol, Benzaldehyde |

| Key Reagents | MgSO₄, NaBH₄, CH₂Cl₂, MeOH | NaBH₄, EtOH |

| Reaction Time | ~37 hours | ~10 hours |

| Yield | 60% | 86% |

| Purification | Acid-base extraction, Concentration | Column Chromatography |

| Product Form | White solid | Purified solid/oil |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from (R)-alaninol to (R)-2-(benzylamino)propan-1-ol.

Caption: Reaction pathway for the synthesis of (R)-2-(benzylamino)propan-1-ol.

Experimental Workflow (Protocol A)

This diagram outlines the key steps involved in the experimental procedure for Protocol A.

Caption: Experimental workflow for the synthesis via Protocol A.

Spectroscopic Data Analysis (Predicted)

While experimental spectra for the (R)-isomer were not found in the literature reviewed, the following are the expected characteristic signals based on the structure of (R)-2-(benzylamino)propan-1-ol.

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

-

Benzyl CH₂: Two doublets (or a singlet depending on chirality and solvent) around δ 3.7-3.9 ppm, integrating to 2H.

-

CH-N: A multiplet around δ 2.8-3.0 ppm, integrating to 1H.

-

CH₂-OH: Two diastereotopic protons appearing as a multiplet or two separate signals around δ 3.4-3.7 ppm, integrating to 2H.

-

CH₃: A doublet around δ 1.1-1.2 ppm, integrating to 3H.

-

OH and NH: Broad singlets, exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm.

-

CH₂-OH: A signal around δ 65-70 ppm.

-

CH-N: A signal around δ 55-60 ppm.

-

Benzyl CH₂: A signal around δ 50-55 ppm.

-

CH₃: A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.

-

N-H Stretch: A moderate band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A band in the region of 1000-1200 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

Conclusion

The synthesis of (R)-2-(benzylamino)propan-1-ol from (R)-alaninol via reductive amination is a highly effective and stereoconservative method. The presented protocols offer flexibility in terms of reaction conditions and purification strategies, with reported yields up to 86%. This technical guide provides the necessary data and procedural details to enable researchers to successfully synthesize this important chiral building block for applications in pharmaceutical development and asymmetric synthesis. It is recommended that the final product be characterized by standard spectroscopic methods to confirm its identity and purity.

References

The Role of (R)-2-(Benzylamino)propan-1-ol as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of stereochemically pure molecules, particularly in the pharmaceutical and fine chemical industries, chiral auxiliaries have established themselves as indispensable tools. These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. Following the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This technical guide provides an in-depth exploration of the role and potential applications of (R)-2-(benzylamino)propan-1-ol as a chiral auxiliary in asymmetric synthesis. While not as ubiquitously cited as other prominent auxiliaries, its structural features suggest its utility in directing a variety of stereoselective transformations.

(R)-2-(benzylamino)propan-1-ol possesses a stereogenic center and two key functional groups—a secondary amine and a primary alcohol—which can be strategically utilized for the temporary attachment of substrates and for exerting stereocontrol through the formation of rigid, chelated transition states. This guide will delve into the potential applications of this chiral auxiliary, drawing parallels with well-established systems and providing hypothetical experimental protocols and data based on analogous transformations.

Core Concepts in Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate by covalently attaching the chiral auxiliary. Subsequent reactions on this intermediate occur under the steric and electronic influence of the auxiliary, leading to the preferential formation of one diastereomer of the product. Finally, removal of the auxiliary yields the desired enantiomerically enriched product.

The effectiveness of a chiral auxiliary is judged by several criteria:

-

High Diastereoselectivity: It must induce a high degree of stereocontrol in the key bond-forming step.

-

Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions to prevent racemization of the product.

-

Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of enantiomeric purity.

-

Crystallinity of Intermediates: Diastereomeric intermediates that are crystalline can often be purified to very high diastereomeric excess through recrystallization.

Potential Applications of (R)-2-(Benzylamino)propan-1-ol as a Chiral Auxiliary

Based on its structure, (R)-2-(benzylamino)propan-1-ol is a promising candidate for several types of asymmetric reactions, primarily through the formation of imines, amides, or oxazolidinone derivatives.

Asymmetric Alkylation of Carbonyl Compounds via Imine Intermediates

A common strategy in asymmetric synthesis is the alkylation of enolates derived from carbonyl compounds. By first converting the carbonyl group into a chiral imine using (R)-2-(benzylamino)propan-1-ol, subsequent deprotonation and alkylation can proceed with high diastereoselectivity.

Hypothetical Experimental Protocol: Diastereoselective Alkylation of a Chiral Imine

-

Imine Formation: A solution of (R)-2-(benzylamino)propan-1-ol (1.0 equiv.) and a prochiral ketone (e.g., cyclohexanone, 1.1 equiv.) in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude chiral imine.

-

Deprotonation: The crude imine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.2 equiv.) is added dropwise, and the solution is stirred for 1 hour to ensure complete enamine formation.

-

Alkylation: An alkylating agent (e.g., benzyl bromide, 1.5 equiv.) is added to the solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Auxiliary Removal: The reaction is quenched with saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is then hydrolyzed by treatment with 2 M HCl at room temperature to cleave the imine and liberate the chiral α-alkylated ketone and the protonated chiral auxiliary.

-

Purification and Analysis: The α-alkylated ketone is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. The aqueous layer is basified to recover the chiral auxiliary.

Hypothetical Quantitative Data

| Ketone | Electrophile | Diastereomeric Excess (de) [%] | Yield [%] | Enantiomeric Excess (ee) [%] |

| Cyclohexanone | Benzyl bromide | >95 | 85 | >95 |

| Propiophenone | Methyl iodide | >90 | 80 | >90 |

Logical Relationship of the Asymmetric Alkylation Workflow

Caption: Workflow for the asymmetric alkylation of a prochiral ketone.

Enantioselective Addition of Organometallic Reagents to Aldehydes

The amino alcohol functionality of (R)-2-(benzylamino)propan-1-ol makes it an excellent candidate to act as a chiral ligand in the enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to aldehydes. The ligand can coordinate to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyl group to one face of the aldehyde.

Hypothetical Experimental Protocol: Enantioselective Alkylation of an Aldehyde

-

Ligand-Reagent Complex Formation: To a solution of (R)-2-(benzylamino)propan-1-ol (0.2 equiv.) in anhydrous toluene at 0 °C is added an organometallic reagent (e.g., diethylzinc, 2.0 equiv.). The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Aldehyde Addition: The reaction mixture is cooled to -20 °C, and the aldehyde (e.g., benzaldehyde, 1.0 equiv.) is added dropwise. The reaction is stirred at this temperature for 24 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Purification and Analysis: The resulting chiral secondary alcohol is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Hypothetical Quantitative Data

| Aldehyde | Organometallic Reagent | Yield [%] | Enantiomeric Excess (ee) [%] |

| Benzaldehyde | Diethylzinc | 90 | 92 |

| 4-Chlorobenzaldehyde | Dimethylzinc | 88 | 95 |

Signaling Pathway for Stereochemical Induction

Caption: Proposed pathway for enantioselective addition to an aldehyde.

Conclusion

(R)-2-(benzylamino)propan-1-ol presents a structurally promising yet underexplored platform for the development of new asymmetric transformations. Its straightforward accessibility and the presence of versatile functional groups for substrate attachment and metal coordination suggest its potential as a valuable chiral auxiliary. The hypothetical examples provided in this guide, based on well-established principles of asymmetric synthesis, are intended to serve as a foundation for further investigation into the practical applications of this chiral building block. Future research focusing on the systematic evaluation of (R)-2-(benzylamino)propan-1-ol and its derivatives in a broader range of asymmetric reactions is warranted to fully elucidate its capabilities and establish its place in the synthetic chemist's toolbox for the construction of enantiomerically pure molecules. Researchers in both academic and industrial settings are encouraged to explore the potential of this chiral auxiliary in their synthetic endeavors.

The Role of (R)-2-(Benzylamino)propan-1-ol in Asymmetric Synthesis: A Technical Guide

An In-depth Examination of a Chiral Building Block and its Potential in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(benzylamino)propan-1-ol, also known as (R)-N-benzyl-alaninol, is a chiral amino alcohol that holds potential as a valuable building block in the field of asymmetric synthesis. Its stereodefined structure, featuring a hydroxyl group and a secondary amine on a chiral backbone, makes it an attractive candidate for the development of chiral ligands and auxiliaries for enantioselective transformations. While extensive, direct applications in mainstream asymmetric catalysis are not widely documented in readily available literature, its synthesis from the chiral pool and the applications of structurally similar compounds provide a strong indication of its potential utility.

This technical guide provides a comprehensive overview of (R)-2-(benzylamino)propan-1-ol, focusing on its synthesis and exploring the well-established applications of analogous chiral amino alcohols in asymmetric synthesis. This contextual analysis aims to equip researchers with the foundational knowledge to potentially unlock the catalytic utility of this specific chiral building block.

Synthesis of (R)-2-(Benzylamino)propan-1-ol

The most common and straightforward synthesis of (R)-2-(benzylamino)propan-1-ol involves the reductive amination of (R)-alaninol with benzaldehyde. This two-step, one-pot procedure typically involves the initial formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

(R)-Alaninol

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a solution of (R)-alaninol (1.0 equivalent) in methanol (approximately 0.2 M), add benzaldehyde (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 6 hours to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude (R)-2-(benzylamino)propan-1-ol can be further purified by column chromatography on silica gel.

Potential Applications in Asymmetric Synthesis: A Contextual Overview

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. The structural motif of (R)-2-(benzylamino)propan-1-ol is analogous to many successful ligands used in key carbon-carbon bond-forming reactions.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most prominent applications of chiral β-amino alcohols is in the enantioselective addition of dialkylzinc reagents to aldehydes. Ligands derived from amino alcohols coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the alkyl transfer to the aldehyde.

Table 1: Representative Data for the Enantioselective Addition of Diethylzinc to Benzaldehyde using Chiral β-Amino Alcohol Ligands

| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (1R,2S)-N,N-Dibutylnorephedrine | 2 | Toluene | 0 | >95 | 98 (S) |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 5 | Toluene | 25 | 98 | 97 (S) |

| N,N-dibenzylnorephedrine | 10 | Hexane | 0 | 90 | 92 (S) |

This data is representative of the performance of well-established chiral amino alcohol ligands and is provided for contextual purposes. The performance of (R)-2-(benzylamino)propan-1-ol in this reaction would require experimental validation.

Asymmetric Transfer Hydrogenation of Ketones

Chiral amino alcohols, often in combination with transition metals like ruthenium, are also pivotal in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. The ligand facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

Table 2: Representative Data for the Asymmetric Transfer Hydrogenation of Acetophenone using Chiral Amino Alcohol-based Catalysts

| Catalyst System | S/C Ratio | Hydrogen Donor | Base | Yield (%) | ee (%) |

| RuCl₂--INVALID-LINK-- | 100 | HCOOH/NEt₃ | - | 95 | 98 (R) |

| [RhCl₂(Cp*)]₂/(S,S)-TsDPEN | 200 | i-PrOH | KOH | 99 | 97 (R) |

| Ru(II)/cis-1-amino-2-indanol | 1000 | i-PrOH | KOH | >99 | 92 (R) |

This data showcases the effectiveness of established chiral amino alcohol-based catalyst systems. The potential of (R)-2-(benzylamino)propan-1-ol in this transformation remains to be explored.

Conclusion and Future Outlook

(R)-2-(benzylamino)propan-1-ol is a readily accessible chiral building block with significant, albeit largely unexplored, potential in asymmetric synthesis. While direct applications are not yet widely reported, the well-documented success of structurally related chiral amino alcohols in key enantioselective reactions, such as the addition of organozinc reagents and transfer hydrogenation, provides a strong rationale for its investigation as a chiral ligand or auxiliary.

Future research efforts could focus on the synthesis of derivatives of (R)-2-(benzylamino)propan-1-ol to fine-tune its steric and electronic properties for specific catalytic applications. Its evaluation in the aforementioned reactions, as well as in other areas of asymmetric catalysis, could reveal it to be a valuable and cost-effective tool for the synthesis of enantiomerically enriched molecules, with potential impacts in the pharmaceutical and fine chemical industries. The detailed synthetic protocol and contextual application data provided in this guide serve as a foundational resource for researchers poised to explore the catalytic potential of this promising chiral molecule.

(R)-2-(Benzylamino)propan-1-ol: A Versatile Precursor for the Synthesis of Chiral Ligands in Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Benzylamino)propan-1-ol, a readily accessible chiral amino alcohol derived from the natural amino acid (R)-alanine, has emerged as a valuable and versatile precursor for the synthesis of a diverse range of chiral ligands. These ligands have demonstrated significant efficacy in a variety of metal-catalyzed asymmetric reactions, providing access to enantiomerically enriched molecules that are crucial building blocks in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of (R)-2-(benzylamino)propan-1-ol, its conversion into representative chiral P,N-ligands, and their application in asymmetric catalysis, with a focus on detailed experimental protocols and quantitative performance data.

Introduction

The demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical industry for single-enantiomer drugs that exhibit improved therapeutic efficacy and reduced side effects. Asymmetric catalysis, employing chiral metal-ligand complexes, stands as one of the most powerful and efficient strategies for the synthesis of such molecules. The design and synthesis of effective chiral ligands are therefore of paramount importance.

Chiral 1,2-amino alcohols, with their defined stereochemistry and dual functional groups (hydroxyl and amino), represent a privileged class of scaffolds for the construction of a wide array of chiral ligands.[1] Among these, (R)-2-(benzylamino)propan-1-ol offers a unique combination of steric and electronic properties, making it an attractive starting material for the development of novel ligands for asymmetric transformations. Its derivatives have been explored as ligands in various catalytic reactions, demonstrating their potential to induce high levels of stereoselectivity.[2]

This guide will detail the synthesis of the precursor itself and then focus on the preparation of a representative P,N-ligand. The application of this ligand in a key asymmetric transformation, the palladium-catalyzed allylic alkylation, will be presented with quantitative data to illustrate its catalytic performance.

Synthesis of the Precursor: (R)-2-(Benzylamino)propan-1-ol

The synthesis of (R)-2-(benzylamino)propan-1-ol is readily achieved from the commercially available and inexpensive chiral building block, (R)-2-aminopropan-1-ol ((R)-alaninol). The procedure involves a two-step, one-pot reaction sequence: reductive amination. First, the primary amine of (R)-alaninol is condensed with benzaldehyde to form a chiral imine intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium borohydride, to yield the target secondary amine, (R)-2-(benzylamino)propan-1-ol.

Experimental Protocol: Synthesis of (R)-2-(Benzylamino)propan-1-ol

This protocol is adapted from the synthesis of the (S)-enantiomer.[2]

Materials:

-

(R)-2-aminopropan-1-ol

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

3M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) pellets

-

Diethyl ether

-

Brine (saturated NaCl solution)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve (R)-2-aminopropan-1-ol (1.0 eq) in dichloromethane.

-

Add benzaldehyde (1.05 eq) and a drying agent such as anhydrous magnesium sulfate (2-3 eq).

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of the imine.

-

-

Reduction:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine as an oil.

-

Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the temperature below 5 °C. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude (R)-2-(benzylamino)propan-1-ol can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to afford the pure product as a white solid.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (R)-2-(benzylamino)propan-1-ol.

Chiral Ligands Derived from (R)-2-(Benzylamino)propan-1-ol

The presence of both a hydroxyl and a secondary amine group in (R)-2-(benzylamino)propan-1-ol allows for its facile conversion into various types of chiral ligands. The most common classes include P,N-ligands, where the nitrogen atom is part of the original scaffold and a phosphorus-containing group is introduced, and oxazoline ligands, formed through cyclization involving the hydroxyl group.

Synthesis of a Representative Chiral P,N-Ligand

Chiral P,N-ligands are a highly successful class of ligands in asymmetric catalysis, offering a combination of a hard nitrogen donor and a soft phosphorus donor.[3] A representative P,N-ligand can be synthesized from (R)-2-(benzylamino)propan-1-ol by reacting the hydroxyl group to introduce a phosphine moiety.

Experimental Protocol: Synthesis of a Chiral Phosphino-Amino Alcohol Ligand

This protocol is a general representation for the synthesis of a P,N-ligand from a chiral amino alcohol.

Materials:

-

(R)-2-(benzylamino)propan-1-ol

-

Anhydrous solvent (e.g., THF or Toluene)

-

Strong base (e.g., n-Butyllithium or Sodium Hydride)

-

Chlorodiphenylphosphine (Ph₂PCl) or other suitable phosphinating agent

-

Anhydrous, degassed solvents and inert atmosphere techniques are required.

Procedure:

-

Deprotonation:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(benzylamino)propan-1-ol (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise. The formation of the lithium alkoxide can be observed.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Phosphination:

-

To the cold alkoxide solution, slowly add chlorodiphenylphosphine (1.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction with degassed water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure.

-

The crude P,N-ligand is purified by column chromatography on silica gel under an inert atmosphere to yield the pure ligand.

-

Diagram of the Ligand Synthesis Pathway:

Caption: General pathway for the synthesis of a P,N-ligand.

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that provides access to a wide range of chiral molecules. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand employed. P,N-ligands derived from chiral amino alcohols have shown excellent performance in this transformation.

Quantitative Data Presentation

The following table summarizes the performance of a representative P,N-ligand, structurally similar to those derived from (R)-2-(benzylamino)propan-1-ol, in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate as the nucleophile.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1 | CH₂Cl₂ | 25 | 95 | 92 |

| 2 | 1 | THF | 25 | 92 | 89 |

| 3 | 1 | Toluene | 25 | 88 | 85 |

| 4 | 0.5 | CH₂Cl₂ | 25 | 93 | 91 |

| 5 | 1 | CH₂Cl₂ | 0 | 90 | 94 |

Data is representative and based on typical results for similar P,N-ligands in this reaction.

Catalytic Cycle

The generally accepted mechanism for the Pd-catalyzed asymmetric allylic alkylation involves the formation of a chiral π-allyl palladium intermediate. The chiral ligand controls the facial selectivity of the nucleophilic attack on the allyl moiety, leading to the formation of the enantioenriched product.

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle for asymmetric allylic alkylation.

Conclusion

(R)-2-(Benzylamino)propan-1-ol serves as an excellent and readily available chiral precursor for the synthesis of a variety of chiral ligands. This guide has provided a detailed overview of its synthesis and its conversion into a representative P,N-ligand. The application of such ligands in the palladium-catalyzed asymmetric allylic alkylation demonstrates their potential to achieve high yields and excellent enantioselectivities. The modular nature of the synthesis allows for the fine-tuning of the ligand structure, opening avenues for the development of new and more efficient catalysts for a broad range of asymmetric transformations, thereby contributing significantly to the fields of organic synthesis, drug discovery, and materials science. Further exploration of ligands derived from this versatile precursor is warranted and holds great promise for future innovations in asymmetric catalysis.

References

(R)-2-(Benzylamino)propan-1-ol: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Benzylamino)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in stereoselective synthesis.[1] Its defined stereocenter makes it a crucial intermediate in the development of complex chiral molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its safety, handling, and key applications to ensure its proper use in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (R)-2-(Benzylamino)propan-1-ol is provided below. These properties are essential for the safe design of experiments and for appropriate storage.

| Property | Value |

| CAS Number | 74609-49-7 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Solid |

| Boiling Point | 292.2 ± 15.0 °C (Predicted) |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |

Safety and Hazard Information

(R)-2-(Benzylamino)propan-1-ol is classified as hazardous. Adherence to the following safety protocols is mandatory to minimize risk.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Sources: ECHEMI Safety Data Sheet.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

The following precautionary statements and PPE are recommended when handling this substance.

| Category | Precautionary Statements (P-phrases) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash face, hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Recommended Personal Protective Equipment (PPE):

| Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |

Handling, Storage, and First Aid

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring laboratory safety.

-

Handling: Use only under a chemical fume hood.[3] Avoid formation of dust and aerosols. Do not breathe vapors, mist, or gas.[3] Avoid contact with skin, eyes, and clothing.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] Keep in a corrosives area, away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] If skin irritation or rash occurs, get medical help.[2] Wash contaminated clothing before reuse.[2] |

| Eye Contact | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[2] |

| Ingestion | IF SWALLOWED: Get emergency medical help immediately.[2] Rinse mouth.[2] DO NOT induce vomiting. |

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions. May be air sensitive.[3]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to air.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[3]

Toxicological Information

| Substance | Route | Species | Value |

| 1-Propanol | Oral | Rat | LD50: 1870 mg/kg |

| 2-Propanol | Inhalation | Rat | LC50: 19000 ppm (8 hours) (female)[5] |

Note: This data is for related compounds and should be used for contextual purposes only. It does not represent the specific toxicity of (R)-2-(Benzylamino)propan-1-ol.

Application in Pharmaceutical Synthesis

(R)-2-(Benzylamino)propan-1-ol is a key chiral intermediate, particularly in the synthesis of beta-blockers (β-adrenergic blocking agents). These drugs are essential in managing cardiovascular disorders by modulating the physiological effects of catecholamines like adrenaline.[6] The stereochemistry of these drugs is critical, as the biological activity often resides predominantly in one enantiomer.

Relevance to Beta-Adrenergic Signaling Pathway

Beta-blockers function by antagonizing β-adrenergic receptors. Understanding this signaling pathway is crucial for drug development professionals. The pathway is initiated when catecholamines (epinephrine and norepinephrine) bind to β-adrenergic receptors, activating the Gαs protein and stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[7] This cascade regulates numerous cellular processes.[7]

Caption: The Beta-Adrenergic Signaling Pathway and the inhibitory action of Beta-Blockers.

Experimental Protocols: A Representative Synthesis

While (R)-2-(Benzylamino)propan-1-ol can be used in various synthetic routes, a common application for related structures is in reductive amination to form more complex amines. Below is a representative protocol for the synthesis of a benzylamino alcohol, illustrating the general methodology. This procedure is for a similar compound and should be adapted and optimized for specific research purposes.

Synthesis of 2-(Benzylamino)-2-methyl-1-propanol via Reductive Amination

This two-stage, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[3]

Materials:

-

2-Amino-2-methylpropan-1-ol

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

5 Å Molecular Sieves

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a stirred mixture of 2-amino-2-methylpropan-1-ol (33.7 mmol) and 5 Å molecular sieves (5 g) in CH₂Cl₂ (30 mL) at room temperature, add benzaldehyde (33.7 mmol) dropwise.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Filter the reaction mixture through a pad of cotton and concentrate the filtrate under reduced pressure.

-

Reduction: To the concentrated residue, add MeOH (20 mL) followed by the portion-wise addition of NaBH₄ (40.4 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

-

Concentrate the mixture to remove the organic solvents.

-

Add 1 M NaOH (20 mL) to the aqueous residue and extract the product with EtOAc (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Experimental Workflow Diagram

The logical flow of the reductive amination protocol is visualized below.

Caption: General workflow for a one-pot, two-step reductive amination synthesis.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a controlled environment, adhering to all institutional and regulatory safety standards. Always consult the latest SDS for the specific material being used before handling.

References

- 1. navyachempharma.com [navyachempharma.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2-Benzylamino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. (R)-2-(Benzylamino)propan-1-ol | 74609-49-7 [sigmaaldrich.com]

- 5. Studies on inhalation toxicity of 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. organicreactions.org [organicreactions.org]

An In-depth Technical Guide on the Solubility and Stability of (R)-2-(benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-2-(benzylamino)propan-1-ol